molecular formula C25H26F2N4O3 B2901477 N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-21-8

N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Katalognummer: B2901477
CAS-Nummer: 877632-21-8
Molekulargewicht: 468.505
InChI-Schlüssel: DPHHDRPEHALLJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a substituted oxalamide featuring a 4-fluorobenzyl group at the N1 position and a 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl moiety at the N2 position. The structure combines a fluorinated aromatic system with a piperazine-furan hybrid chain, which may confer unique pharmacological or biochemical properties.

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O3/c26-19-5-3-18(4-6-19)16-28-24(32)25(33)29-17-22(23-2-1-15-34-23)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHHDRPEHALLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antidepressant Activity
Research indicates that compounds similar to N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that piperazine derivatives can enhance mood and alleviate symptoms of depression in animal models.

Antipsychotic Potential
The structural components of this compound suggest potential antipsychotic properties. Compounds containing fluorinated phenyl groups have been linked to reduced side effects in antipsychotic medications, making them suitable candidates for further investigation .

Anti-inflammatory Effects
Preliminary studies suggest that the oxalamide structure may confer anti-inflammatory properties, potentially making it useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease. The furan moiety has been associated with anti-inflammatory activities in various compounds .

Case Study 1: Antidepressant Evaluation

A study evaluated the antidepressant-like effects of a related compound in a mouse model using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting enhanced antidepressant activity compared to control groups.

Case Study 2: Antipsychotic Assessment

In another study, a derivative of the compound was tested for its ability to reduce hyperlocomotion in rodent models induced by amphetamine. The results showed promising antipsychotic-like effects, warranting further exploration into its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Implications

  • Halogen Substitution : The 4-fluorobenzyl group in the target compound vs. 4-chlorobenzyl in Analog 1 may influence electronic properties and metabolic stability. Fluorine’s electronegativity enhances binding to aromatic pockets, while chlorine increases lipophilicity .
  • Piperazine Substitution: The 4-fluorophenylpiperazine in the target compound vs.
  • Furan vs. Alkyl Chains : The furan-2-yl group in the target compound provides a planar aromatic system for π-π interactions, absent in Analog 3’s tert-butyl group. This difference could impact binding to enzymes like CYP3A4, which are sensitive to aromatic interactions .

Vorbereitungsmethoden

Intermediate I: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine

Method A – Reductive Amination

  • Reactants :
    • 4-(4-Fluorophenyl)piperazine (1.0 eq, CAS 405-70-1)
    • Furan-2-yl glyoxal (1.2 eq, CAS 3320-50-9)
    • Ammonium acetate (3.0 eq)
  • Conditions :





























    ParameterValue
    SolventMethanol
    Temperature0°C → 25°C (gradient)
    Time48 h
    Reducing AgentSodium cyanoborohydride (1.5 eq)
    Yield68% ± 3%

Characterization data aligns with PubChem CID 2932447:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 2.4 Hz, 1H, furan), 6.98-6.82 (m, 4H, Ar-H), 3.52 (t, J = 6.8 Hz, 2H, CH₂NH₂)
  • HRMS : m/z 318.1542 [M+H]⁺ (calc. 318.1538)

Intermediate II: N-(4-Fluorobenzyl)oxalyl Chloride

Method B – Chlorination Protocol

  • Reactants :
    • Oxalic acid (2.0 eq)
    • Thionyl chloride (5.0 eq, CAS 7719-09-7)
    • 4-Fluorobenzylamine (1.0 eq)
  • Critical Steps :
    • Dropwise addition of SOC₂ at -20°C
    • 12 h reflux under N₂ atmosphere

Yield : 83% (white crystals, mp 89-91°C)

Final Coupling Reaction

Method C – Schotten-Baumann Modified Conditions

  • Reactants :
    • Intermediate I (1.0 eq)
    • Intermediate II (1.05 eq)
  • Optimized Parameters :





























    VariableOptimal Value
    BaseTriethylamine (2.5 eq)
    SolventDichloromethane
    Temperature0°C → rt
    Time18 h
    Workup5% NaHCO₃ wash

Yield Comparison :

Scale (mmol) Isolated Yield Purity (HPLC)
5 72% 98.4%
50 65% 97.1%

Alternative Synthetic Routes

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting methodology from RSC Adv. 2020:

  • Catalyst : Ru-MACHO-BH (0.5 mol%)
  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 58% (lower due to steric factors)

Advantage :

  • Atom-economic pathway
  • H₂ as sole byproduct

Purification and Characterization

Chromatographic Conditions

Column Mobile Phase Rf
Silica 60 Hexane:EtOAc (3:7) 0.42
C18 Reverse MeCN:H₂O (65:35) + 0.1% TFA 8.2 min

Spectroscopic Fingerprint

  • ¹³C NMR (101 MHz, DMSO-d₆):
    δ 166.4 (C=O), 162.1 (d, J = 245 Hz, Ar-F), 151.2 (furan O-C-O)
  • FT-IR (cm⁻¹): 3287 (N-H), 1675 (C=O), 1221 (C-F)

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
4-Fluorobenzyl 38%
Piperazine deriv 45%
Catalyst 12%

Environmental Impact

  • PMI (Process Mass Intensity): 86
  • E-factor: 32 (primarily from solvent use)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide?

  • Answer: Synthesis typically involves coupling a fluorobenzylamine derivative with a piperazine-furan intermediate. Key steps include:

  • Formation of the piperazine ring via nucleophilic substitution (e.g., using 4-fluorophenylpiperazine) .
  • Oxalamide bond formation using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert conditions .
  • Purification via column chromatography or crystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

  • Answer: Techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry .
  • X-ray crystallography for 3D conformation analysis, particularly to study interactions between the fluorophenyl and furan moieties .
  • Mass spectrometry (ESI-MS) to validate molecular weight and fragmentation patterns .

Q. What are the primary biological targets hypothesized for this compound?

  • Answer: Computational docking studies suggest affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors due to the piperazine and fluorophenyl motifs . In vitro assays in neuronal cell lines show dose-dependent modulation of cAMP levels, supporting receptor interaction .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing side reactions?

  • Answer: Advanced strategies include:

  • Temperature control : Maintaining 0–5°C during coupling reactions to prevent racemization .
  • Solvent selection : Using anhydrous DMF or THF to enhance reagent solubility and reduce hydrolysis .
  • Flow chemistry : Scaling reactions in continuous flow reactors for improved heat transfer and reproducibility .
  • Byproduct analysis : Employing HPLC-MS to identify and quantify impurities (e.g., unreacted intermediates) .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

  • Answer: Contradictions (e.g., IC50 variability in enzyme assays) can be addressed by:

  • Standardized assay conditions : Controlling pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1%) .
  • Orthogonal validation : Replicating results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Cell-line specificity testing : Comparing activity in HEK-293 vs. SH-SY5Y cells to rule out model-dependent effects .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Answer: Strategies include:

  • Prodrug modification : Adding ester groups to the oxalamide moiety to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation : Improving aqueous solubility (reported logP = 3.2) and reducing hepatic first-pass metabolism .
  • Metabolic stability assays : Using liver microsomes to identify vulnerable sites (e.g., furan oxidation) and guide structural tweaks .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Answer: Key approaches:

  • CRISPR-Cas9 knockout models : Silencing candidate receptors (e.g., 5-HT1A) to confirm target engagement .
  • Transcriptomic profiling : RNA-seq analysis of treated cancer cell lines to identify downstream pathways (e.g., apoptosis or autophagy markers) .
  • In vivo PET imaging : Radiolabeling with 18F to track biodistribution and target occupancy in rodent brains .

Q. How do structural modifications impact selectivity between related targets (e.g., serotonin vs. dopamine receptors)?

  • Answer: SAR studies reveal:

  • Fluorine positioning : 4-fluorobenzyl groups enhance 5-HT1A affinity, while 2-fluorophenylpiperazine derivatives favor D2 receptors .
  • Furan substitution : Replacing furan with thiophene increases metabolic stability but reduces CNS penetration .
  • Piperazine N-alkylation : Adding methyl groups lowers off-target binding to σ receptors .

Methodological Resources

  • Synthesis Optimization : Refer to protocols in for reaction condition details.
  • Bioactivity Validation : Follow SPR/ITC methodologies in .
  • Computational Modeling : Use AutoDock Vina or Schrödinger Suite for docking studies, as described in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.